An In-Depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole: Properties, Synthesis, and Applications
Introduction
5-Bromo-2-(methylthio)benzo[d]thiazole is a halogenated heterocyclic compound built upon the privileged benzothiazole scaffold. The benzothiazole core, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science, appearing in numerous bioactive molecules and functional materials.[1] The subject of this guide, featuring a bromine atom at the 5-position and a methylthio group at the 2-position, is a versatile chemical intermediate. Its specific substitution pattern endows it with unique reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.
The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methylthio group and the benzothiazole ring system influence the molecule's electronic properties and biological interactions. This guide offers a comprehensive overview of its chemical properties, synthetic methodologies, and key applications, with a focus on providing practical insights for researchers in organic synthesis and drug discovery.
Physicochemical and Structural Properties
5-Bromo-2-(methylthio)benzo[d]thiazole is typically supplied as a solid with a purity of 97-98%.[2] Its core structural and identifying properties are summarized in the table below. The unique combination of a halogen and sulfur functionalities significantly influences its chemical behavior and biological activity when compared to related compounds.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-(methylthio)-1,3-benzothiazole | |
| Synonyms | 5-Bromo-2-(methylthio)benzothiazole | [2] |
| CAS Number | 203395-29-3 | [2] |
| Molecular Formula | C₈H₆BrNS₂ | [3] |
| Molecular Weight | 260.17 g/mol | [3] |
| Appearance | Solid | [2][3] |
| InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N | [3] |
| SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br | [3] |
Structural Insights & Reactivity Centers
The molecule's reactivity is dictated by several key features, which can be targeted for synthetic transformations. The diagram below highlights the primary reactive centers.
Synthesis and Purification
While multiple pathways to the benzothiazole core exist, the most direct synthesis for this specific molecule involves the selective bromination of the precursor, 2-(methylthio)benzo[d]thiazole. Alternative strategies common for benzothiazole synthesis include the Hantzsch thiazole synthesis or one-pot multicomponent reactions.
A plausible and efficient laboratory-scale synthesis involves electrophilic aromatic substitution on the electron-rich benzothiazole ring system using a mild brominating agent like N-Bromosuccinimide (NBS). This approach avoids the use of harsh elemental bromine and offers good regioselectivity.
Experimental Protocol: Synthesis via Bromination
This protocol is based on established methods for the bromination of activated aromatic systems and related benzothiazole compounds.
Objective: To synthesize 5-Bromo-2-(methylthio)benzo[d]thiazole from 2-(methylthio)benzo[d]thiazole.
Materials:
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2-(methylthio)benzo[d]thiazole
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N-Bromosuccinimide (NBS)
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Chloroform (CHCl₃) or Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
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Ethyl Acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzo[d]thiazole (1.0 eq) in chloroform (or another suitable halogenated solvent).
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Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature. Causality Note: Adding NBS portion-wise helps to control the reaction exotherm and minimize potential side reactions.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
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Workup:
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Quench the reaction by adding saturated NaHCO₃ solution to neutralize any acidic byproducts and destroy excess NBS.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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-
Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-Bromo-2-(methylthio)benzo[d]thiazole.
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Spectral Characterization
Disclaimer: Experimental spectral data for 5-Bromo-2-(methylthio)benzo[d]thiazole is not consistently available from public databases or commercial suppliers. Sigma-Aldrich, for instance, notes that they do not collect analytical data for this specific product and the buyer assumes responsibility for confirming its identity and purity. The data presented below is therefore based on prediction and analysis of closely related analogues to provide researchers with an expected spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
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Aromatic Region (δ 7.0-8.0 ppm): Three protons on the benzene ring will likely appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
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Methyl Protons (δ ~2.8 ppm): The three protons of the methylthio (-SCH₃) group are expected to appear as a sharp singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals.
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Aromatic/Heterocyclic Carbons (δ 110-170 ppm): Six signals will correspond to the carbons of the benzothiazole core. The carbon atom attached to the bromine (C-5) will be influenced by its electron-withdrawing and heavy-atom effects. The C-2 carbon, bonded to both sulfur and nitrogen, is expected to be significantly downfield.
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Methyl Carbon (δ ~15-20 ppm): A single signal in the aliphatic region will correspond to the -SCH₃ carbon.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z ≈ 259 and m/z ≈ 261.
Chemical Reactivity and Field Insights
The utility of 5-Bromo-2-(methylthio)benzo[d]thiazole as a synthetic intermediate stems from its predictable reactivity at the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the 5-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds.
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Suzuki Coupling: Reaction with aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a biaryl linkage at the 5-position. This is a robust method for introducing diverse aromatic and heteroaromatic substituents.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. This is a key strategy for synthesizing derivatives for structure-activity relationship (SAR) studies.
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Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the molecular diversity accessible from this intermediate.
Insight for Researchers: The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations. The electron-rich nature of the benzothiazole ring can influence catalyst activity, sometimes requiring tailored ligand systems for optimal yield and purity.
Other Transformations
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N-Arylation: Copper-catalyzed N-arylation reactions have been reported for this class of compounds, providing another avenue for derivatization.
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Oxidation of the Methylthio Group: The -SCH₃ group can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like m-CPBA or Oxone®. This transformation dramatically alters the electronic properties of the substituent, converting an electron-donating group into a powerful electron-withdrawing group, which can be leveraged to modulate biological activity.
Applications in Research and Drug Development
The benzothiazole scaffold is a well-established pharmacophore. Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] 5-Bromo-2-(methylthio)benzo[d]thiazole serves as a key starting material for accessing novel analogues within this chemical space.
Scaffold for Medicinal Chemistry
Its derivatives have been specifically explored for their potential as anti-tubercular agents. The ability to easily modify the 5-position via cross-coupling allows for the systematic exploration of SAR to optimize potency and pharmacokinetic properties. Commercial suppliers have also categorized this compound as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality.
Interaction with Metabolic Enzymes
Interaction studies have revealed that 5-Bromo-2-(methylthio)benzo[d]thiazole is an inhibitor of key drug-metabolizing enzymes, specifically cytochrome P450 isoforms CYP1A2 and CYP2C19. This is a critical piece of information for drug development professionals.
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Expert Insight: Inhibition of major CYP enzymes can lead to significant drug-drug interactions (DDIs). If this scaffold is incorporated into a drug candidate, it necessitates early screening for CYP inhibition to assess the risk of altering the metabolism and clearance of co-administered drugs. Conversely, this property could be intentionally exploited in certain therapeutic strategies to boost the plasma concentration of another drug.
Materials Science
The electronic properties of the benzothiazole ring system make it a candidate for use in the development of organic semiconductors and other functional materials. The ability to functionalize the core structure allows for the fine-tuning of properties like conductivity and thermal stability.
Safety and Handling
According to available safety data, 5-Bromo-2-(methylthio)benzo[d]thiazole is classified with the following hazards:
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Hazard Statements: H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[3]
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GHS Pictogram: GHS07 (Exclamation mark).[3]
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Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.
Conclusion
5-Bromo-2-(methylthio)benzo[d]thiazole is a strategically important building block whose value lies in its synthetic versatility. The predictable reactivity of its aryl bromide moiety in cross-coupling reactions provides a reliable gateway to a vast chemical space of novel benzothiazole derivatives. While a lack of publicly available experimental spectral data necessitates independent characterization by the end-user, its established applications in medicinal chemistry and known interactions with metabolic enzymes make it a compound of significant interest. For researchers and drug development professionals, it represents not just a starting material, but a tool for the rational design and synthesis of next-generation therapeutics and functional materials.
References
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]
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